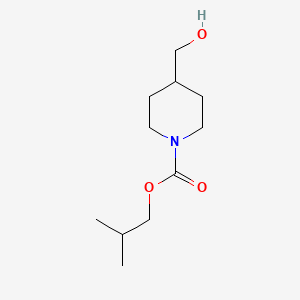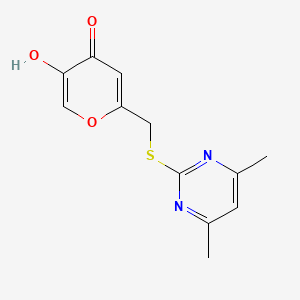
2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one
説明
The compound “2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one” is a pyrimidine derivative . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with various biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The exact molecular structure of “this compound” is not provided in the sources I found.科学的研究の応用
Synthesis and Chemical Properties
The synthesis of derivatives of "2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one" involves various chemical reactions, highlighting the compound's versatility in forming complex structures. One study focuses on the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiation, showing the efficiency of modern synthetic methods in producing these compounds (Deohate & Palaspagar, 2020). Another research demonstrates the preparation of complexes with phenols, forming stable compounds through intermolecular hydrogen bonds, indicating the chemical stability and potential utility of these molecules (Erkin et al., 2017).
Biological Applications
The antibacterial and antifungal properties of derivatives have been a significant area of research. Compounds synthesized from the base molecule have shown promising antibacterial activity against common pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans and Saccharomyces cerevisiae (Aggarwal et al., 2013). This highlights the compound's potential in developing new antimicrobial agents.
作用機序
Target of Action
The primary target of 2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one is human sirtuin 2 (SIRT2) . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses . Dysregulation of SIRT2 contributes to several human diseases, including cancer .
Mode of Action
This compound interacts with SIRT2, inhibiting its function . The compound has been found to be a potent inhibitor of SIRT2, with one derivative (referred to as 28e in the literature) showing an IC50 value of 42 nM .
Biochemical Pathways
The inhibition of SIRT2 affects multiple biochemical pathways. As SIRT2 is involved in cell cycle regulation, autophagy, and immune and inflammatory responses, its inhibition can impact these processes . The specific pathways affected would depend on the cellular context and the presence of other signaling molecules.
Result of Action
The inhibition of SIRT2 by this compound results in molecular and cellular effects. In cellular assays, the compound showed a potent ability to inhibit the human breast cancer cell line MCF-7 and increase the acetylation of α-tubulin in a dose-dependent manner .
生化学分析
Biochemical Properties
2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one plays a significant role in various biochemical reactions. It has been identified as a potent inhibitor of human sirtuin 2 (SIRT2), an enzyme involved in multiple biological processes such as cell cycle regulation, autophagy, immune responses, and inflammation . The compound interacts with SIRT2 by binding to its active site, thereby inhibiting its deacetylase activity. This interaction leads to increased acetylation of α-tubulin, which affects cellular functions and signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In human breast cancer cell lines (MCF-7), the compound has shown potent inhibitory effects, leading to reduced cell proliferation and increased apoptosis . Additionally, it influences cell signaling pathways by modulating the acetylation status of key proteins, which in turn affects gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of SIRT2, inhibiting its enzymatic activity and leading to increased acetylation of target proteins such as α-tubulin . This inhibition disrupts the normal function of SIRT2, resulting in altered gene expression and cellular responses. The compound’s structure allows it to form stable interactions with the enzyme, enhancing its inhibitory potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have shown that its efficacy and toxicity vary with different dosages. At lower doses, the compound effectively inhibits SIRT2 activity without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
It is known that the compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The resulting metabolites may have different biological activities and contribute to the overall effects of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization . Its distribution is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with SIRT2 and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments or organelles, influencing its efficacy and specificity .
特性
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-hydroxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-7-3-8(2)14-12(13-7)18-6-9-4-10(15)11(16)5-17-9/h3-5,16H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIIGWGRBUSMCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate](/img/structure/B1454896.png)

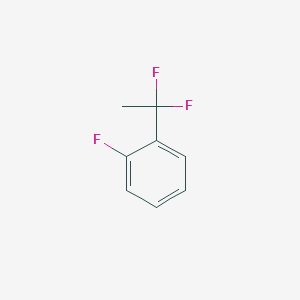
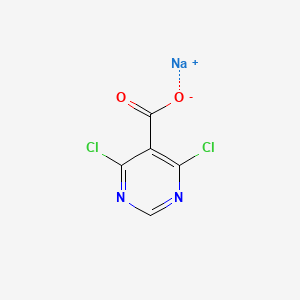
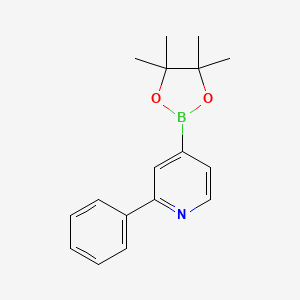



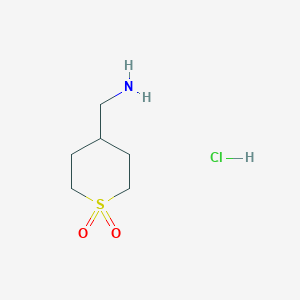
![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide](/img/structure/B1454912.png)
![{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B1454913.png)
![N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide](/img/structure/B1454916.png)
